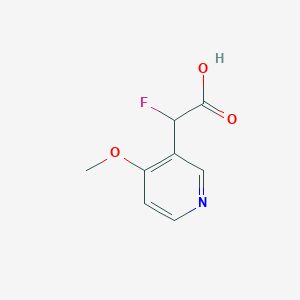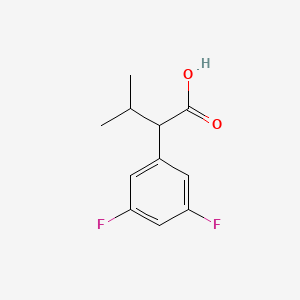
2-(3,5-Difluorophenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable butanoic acid derivative. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 3,5-difluorophenylboronic acid is reacted with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura cross-coupling reaction remains a popular choice due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,5-Difluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Similar in structure but with an acetic acid backbone.
3-(3,5-Difluorophenyl)propionic acid: Contains a propionic acid backbone instead of butanoic acid.
Uniqueness
2-(3,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a difluorophenyl group and a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)7-3-8(12)5-9(13)4-7/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
ZHCJNRHKVNABIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


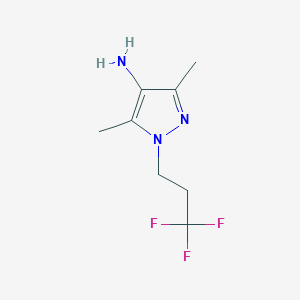
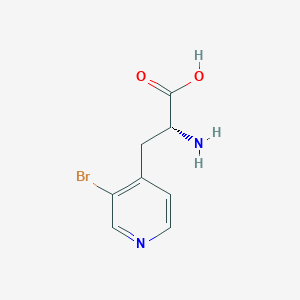
![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)

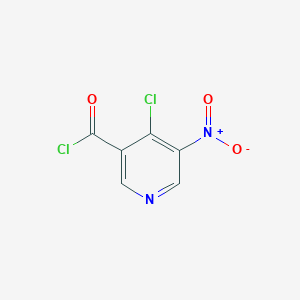
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
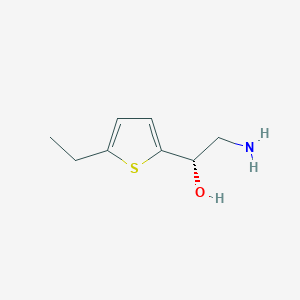
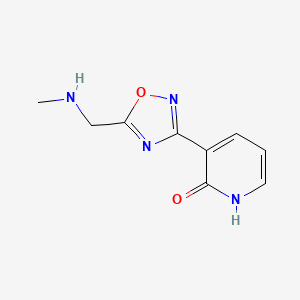
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
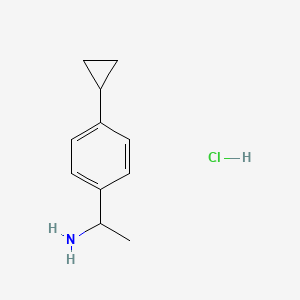
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
